Phtalate de disodium

Vue d'ensemble

Description

It is known for its good solubility in water and alcohols, making it a versatile compound in various industrial and laboratory applications . Disodium phthalate is commonly used as an acidity regulator, buffer, and complexing agent. It also finds applications in the preparation of standard solutions in analytical chemistry, as well as in the production of chemical reagents, dyes, and plasticizers for fibers, leather, and rubber industries .

Applications De Recherche Scientifique

Disodium phthalate has a wide range of applications in scientific research:

Chemistry: It is used as a standard solution for calibrating analytical instruments and as a reagent in various chemical reactions.

Biology: Disodium phthalate is employed in buffer solutions to maintain pH stability in biological experiments.

Medicine: It is used in the formulation of certain pharmaceuticals as an excipient.

Industry: Disodium phthalate is utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability

Mécanisme D'action

Target of Action

Disodium phthalate, also known as Sodium phthalate, primarily targets the endocrine system . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Disodium phthalate acts as an endocrine-disrupting chemical (EDC). It affects the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

Phthalates, including Disodium phthalate, are known to induce multi-organ damage through a number of mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .

Pharmacokinetics

The understanding of Disodium phthalate absorption, distribution, metabolism, and elimination (‘pharmacokinetics’) in the organism is still limited . It is known that certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification, and these are excreted via urine and/or feces .

Result of Action

The result of Disodium phthalate’s action can lead to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . Continuous exposure to phthalates in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Action Environment

The environmental fate, transport, and transformation/degradation of Disodium phthalate under natural conditions are highly dependent on their physical and chemical properties . Phthalates are expected to be readily biodegradable and the rate of abiotic hydrolysis is considered negligible to slow under environmental conditions .

Analyse Biochimique

Biochemical Properties

Disodium phthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biodegradation of phthalates, including Disodium phthalate, is reported to be carried out by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of Disodium phthalate have a significant impact on its environmental fate, transport, and degradation in different natural settings .

Cellular Effects

Disodium phthalate can induce multi-organ damage through mechanisms such as oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function, and altering the expression and activity of important antioxidant enzymes . It can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Molecular Mechanism

The molecular mechanism of Disodium phthalate involves its ability to induce oxidative stress via the generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, and disruption of cell function . It also alters the expression and activity of important antioxidant enzymes . Furthermore, Disodium phthalate can interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Temporal Effects in Laboratory Settings

Over time, the effects of Disodium phthalate can change in laboratory settings. For example, human exposure to phthalates has globally decreased with time in European countries, the US, and Korea . Exposure to their substitutes DEHT and/or DINCH has increased .

Dosage Effects in Animal Models

The effects of Disodium phthalate can vary with different dosages in animal models. For example, research results indicate that the most important symptoms of phthalates are decreases in testosterone levels and the number of testis Leyding cells in rats .

Metabolic Pathways

Disodium phthalate is involved in various metabolic pathways. It is observed that these contaminants can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition . Biodegradation of phthalates using microorganisms could play a significant role .

Méthodes De Préparation

Disodium phthalate is typically synthesized through the neutralization of phthalic acid. The process involves the following steps:

Acidification: Phthalic acid is first converted to its acidic sodium salt by reacting with a sodium hydroxide solution.

Neutralization: The acidic sodium salt is then neutralized with an additional amount of sodium hydroxide under alkaline conditions to form disodium phthalate.

Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency required for commercial applications.

Analyse Des Réactions Chimiques

Disodium phthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic anhydride under specific conditions.

Reduction: Reduction reactions can convert it into phthalic acid.

Substitution: Disodium phthalate can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are phthalic anhydride, phthalic acid, and substituted phthalates .

Comparaison Avec Des Composés Similaires

Disodium phthalate is often compared with other phthalates, such as:

- Dimethyl phthalate

- Dibutyl phthalate

- Diethyl phthalate

While these compounds share similar chemical structures, disodium phthalate is unique due to its high solubility in water and its ability to act as a buffering agent. This makes it particularly useful in applications where pH stability is crucial .

Activité Biologique

Disodium phthalate, a sodium salt of phthalic acid, is recognized for its diverse applications in various fields, including biology and chemistry. Its biological activity primarily stems from its chelating properties and its ability to induce oxidative stress, impacting cellular functions and overall health.

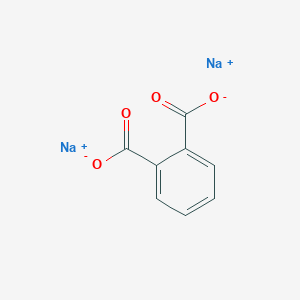

Disodium phthalate has the chemical formula C₈H₆Na₂O₄ and a molecular weight of approximately 189.12 g/mol. It appears as a white crystalline powder and features a centrosymmetric structure with two sodium cations bonded to a central phthalate dianion. This configuration allows it to effectively bind metal ions, which is crucial for its biological interactions.

Mechanisms of Biological Activity

-

Chelation of Metal Ions :

- Disodium phthalate can form stable complexes with various metal cations, which can alter the reactivity of biochemical systems. This property is particularly useful in laboratory settings where metal ions play critical roles in enzymatic reactions and metabolic pathways.

-

Induction of Oxidative Stress :

- Research indicates that disodium phthalate can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can result in significant cellular damage, including:

-

Impact on Antioxidant Enzymes :

- Exposure to disodium phthalate has been shown to alter the expression of key antioxidant enzymes, further exacerbating oxidative damage within cells.

Case Studies

- A study documented the effects of disodium phthalate on liver and kidney tissues in animal models. Prolonged exposure resulted in increased organ weights and elevated serum enzyme activities, indicating potential toxicity .

- Another investigation highlighted the compound's role as an endocrine disruptor, affecting hormonal balance and reproductive health in exposed subjects .

Biodegradation and Environmental Impact

Disodium phthalate is subject to biodegradation by various microorganisms under both aerobic and anaerobic conditions. This property suggests potential environmental implications, particularly regarding its persistence in ecosystems and its effects on microbial communities.

Comparative Analysis with Other Phthalates

| Property | Disodium Phthalate | Di(2-ethylhexyl) Phthalate (DEHP) | Di-n-octyl Phthalate (DnOP) |

|---|---|---|---|

| Molecular Weight | 189.12 g/mol | 390.56 g/mol | 390.56 g/mol |

| Primary Use | Buffering agent | Plasticizer | Plasticizer |

| Toxicity Level | Moderate | High | Moderate |

| Endocrine Disruption | Yes | Yes | Yes |

| Biodegradability | Yes | Limited | Limited |

Propriétés

Numéro CAS |

15968-01-1 |

|---|---|

Formule moléculaire |

C8H6NaO4 |

Poids moléculaire |

189.12 g/mol |

Nom IUPAC |

disodium;phthalate |

InChI |

InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

Clé InChI |

DFLCZDIXTAAMLZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

15968-01-1 10197-71-4 |

Description physique |

DryPowder; Liquid |

Numéros CAS associés |

88-99-3 (Parent) |

Synonymes |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Sodium phthalate, also known as disodium phthalate, has the molecular formula C8H4Na2O4 and a molecular weight of 210.10 g/mol.

A: Sodium phthalate can be characterized using various spectroscopic techniques. * FT-IR: Infrared spectroscopy reveals characteristic peaks for carboxylate groups and aromatic ring vibrations. For example, researchers used FT-IR to study the adsorption of sodium phthalate onto hydration grossular and hematite surfaces. [, ]* XPS: X-ray photoelectron spectroscopy provides information about the elemental composition and chemical states of sodium phthalate. This technique was employed to investigate the adsorption mechanism of sodium phthalate on mineral surfaces. []* XRD: X-ray diffraction is used to determine the crystal structure and phase purity of sodium phthalate. Studies have employed XRD to analyze the structure of synthesized sodium phthalate compounds. [, , , , ]

A: Studies have examined the thermal stability of sodium phthalate and its derivatives. Thermogravimetric analysis (TGA) showed that sodium phthalate exhibits good thermal stability up to high temperatures. [, ] Additionally, research suggests its stability in various solutions for specific applications. [, , , ]

A: * Buffer solutions: Sodium phthalate, particularly its acidic form (potassium hydrogen phthalate), is widely used as a primary standard for preparing buffer solutions in analytical chemistry due to its high purity and stability. [, , ]* Corrosion inhibition: Research explored the potential of sodium phthalate as a corrosion inhibitor for steel in alkaline solutions contaminated with chloride. []* Polymer composites: Sodium phthalate acts as a nucleating agent, influencing the crystallization and mechanical properties of polypropylene composites. []

A: While not a traditional catalyst, studies show that sodium phthalate can play a role in facilitating certain chemical reactions. For instance, in the synthesis of cadmium oxide nanoparticles, a phthalate precursor was used, suggesting its involvement in the formation process. [] Additionally, the presence of sodium phthalate influenced the kinetics of intramolecular general base-catalyzed reactions in micellar systems. []

A: While the provided research doesn't delve deeply into computational modeling of sodium phthalate itself, theoretical calculations were used to understand the electrochemical properties of a related compound, sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), which incorporates a sodium phthalate moiety. These calculations provided insights into sodium ion insertion mechanisms and the role of specific functional groups. [] This suggests the potential for applying computational approaches to further explore sodium phthalate's properties.

A: Research on related phthalates offers insights into SAR. For example, studies comparing the toxicity of phthalic acid, sodium phthalate, dimethyl phthalate, dibutyl phthalate, and dioctanol 2 phthalate revealed differences in their LD50 values in mice. [] These variations highlight the impact of ester chain length on biological activity.

A: Various analytical techniques are employed to study sodium phthalate:* HPLC: High-performance liquid chromatography (HPLC) is used to determine the purity of sodium phthalate and analyze its presence in complex mixtures. For instance, researchers used HPLC to assess the purity of sodium phthalate obtained from industrial processes. []* Ion Chromatography: This technique is effective for separating and quantifying ionic species, including sodium phthalate, in solutions. Studies employed ion chromatography to determine inorganic ions in solutions containing sodium phthalate. [, ]* Titration: Due to its well-defined chemical properties, sodium phthalate, particularly its acidic form (potassium hydrogen phthalate), serves as a primary standard for acid-base titrations. This method is commonly used to standardize solutions in analytical chemistry. [, ]* Gravimetric analysis: This technique involves measuring the mass of a substance or its derivative to determine its concentration. Studies used gravimetric methods to evaluate the settling behavior of minerals in the presence of sodium phthalate. []

ANone: While the provided research focuses on other aspects of sodium phthalate, it's important to acknowledge that phthalates, in general, have raised environmental concerns. Studies have shown that some phthalates can persist in the environment and potentially disrupt endocrine systems in wildlife and humans. Further research is needed to fully understand the specific environmental fate and effects of sodium phthalate.

A: Sodium phthalate exhibits different solubility profiles depending on the solvent. Research indicates that it is:* Highly soluble in water: This property makes it suitable for applications requiring aqueous solutions, such as buffer preparation and some industrial processes. [, , , ]* Less soluble in ethanol: This characteristic was exploited to develop a separation method for sodium phthalate from impurities. []* Solubility in other solvents: Further investigation is needed to determine its solubility in a wider range of solvents.

A: Yes, depending on the specific use, alternatives to sodium phthalate exist:* Buffer solutions: Other buffering agents, such as phosphate buffers and Tris buffers, can be used depending on the desired pH range and application. []* Nucleating agents: In polymer composites, alternative nucleating agents, such as adipic acid, can be employed to modify the crystallization and properties of polymers. []* Corrosion inhibitors: Researchers are actively exploring alternative corrosion inhibitors, including organic compounds and other inorganic salts, to find more environmentally friendly and effective solutions. []

A: The provided research highlights some historical milestones in the study of sodium phthalate. Early investigations focused on its use as a standard in acidimetry and alkalimetry, demonstrating its importance in analytical chemistry. [, ] Over time, research explored its diverse applications in fields such as material science, environmental science, and chemical synthesis.

A: The provided research demonstrates the interdisciplinary nature of sodium phthalate studies:* Chemistry: Characterization, synthesis, and understanding its chemical behavior are fundamental to its applications. [, , , , , , , , ]* Material science: Sodium phthalate plays a role in modifying the properties of materials, such as polymers and metals. [, ]* Environmental science: Research on the environmental fate and effects of sodium phthalate draws upon analytical chemistry, toxicology, and ecological studies. * Biochemistry: Sodium phthalate's interactions with biological systems and its potential effects on enzymes and organisms are active areas of research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.